In-Depth Technical Guide: 4-Amino-4'-iodobiphenyl
In-Depth Technical Guide: 4-Amino-4'-iodobiphenyl
CAS Number: 7285-77-0
This technical guide provides a comprehensive overview of 4-Amino-4'-iodobiphenyl, a bifunctional aromatic compound with applications in organic synthesis and as a potential intermediate in the development of novel materials and pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical and Physical Properties
4-Amino-4'-iodobiphenyl, also known as 4-(4-iodophenyl)aniline, is a halogenated aromatic amine. While extensive experimental data is not widely published, its fundamental properties have been computed and are summarized below. For context, experimental data for the closely related compounds 4-aminobiphenyl and 4-iodobiphenyl are also provided.
Table 1: Physicochemical Properties of 4-Amino-4'-iodobiphenyl and Related Compounds
| Property | 4-Amino-4'-iodobiphenyl | 4-Aminobiphenyl | 4-Iodobiphenyl |
| CAS Number | 7285-77-0[1] | 92-67-1[2] | 1591-31-7 |
| Molecular Formula | C₁₂H₁₀IN[1][3] | C₁₂H₁₁N[4] | C₁₂H₉I[5] |
| Molecular Weight | 295.12 g/mol [1][3] | 169.22 g/mol [2][4] | 280.10 g/mol |
| Melting Point | Data not available | 52-54 °C[2] | 110-114 °C |
| Boiling Point | Data not available | 302 °C[2] | 207 °C at 28 Torr[6] |
| Solubility | Data not available | Soluble in hot water, ethanol, ether, chloroform, and methanol; slightly soluble in cold water.[2] | Data not available |
| Appearance | - | Colorless crystalline solid that turns purple when exposed to air.[7] | White to pale cream powder.[8] |
Note: Properties for 4-Amino-4'-iodobiphenyl are largely computed, as indicated by the lack of cited experimental values.
Synthesis and Experimental Protocols
The synthesis of 4-Amino-4'-iodobiphenyl can be achieved through the reduction of its corresponding nitro-precursor, 4-iodo-4'-nitrobiphenyl.
Synthesis of 4-iodo-4'-nitrobiphenyl
A common method for the synthesis of the nitro-precursor is the Suzuki coupling reaction.
Experimental Protocol: Suzuki Coupling for 4-iodo-4'-nitrobiphenyl
This protocol is adapted from a general method for Suzuki coupling.
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Reactants:
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1,4-diiodobenzene
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4-nitrophenylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd/C catalyst)
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Base (e.g., sodium carbonate)
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Solvent (e.g., a mixture of water and an organic solvent like DMF)
-
-
Procedure:
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To a reaction flask, add 1,4-diiodobenzene, 4-nitrophenylboronic acid, and sodium carbonate in a suitable solvent system.
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Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst to the reaction mixture.
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Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield 4-iodo-4'-nitrobiphenyl.
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Reduction of 4-iodo-4'-nitrobiphenyl to 4-Amino-4'-iodobiphenyl
A documented method for the reduction of the nitro group to an amine in a similar biphenyl system involves the use of zinc and hydrochloric acid in ethanol.
Experimental Protocol: Reduction to 4-Amino-4'-iodobiphenyl
-
Reactants:
-
4-iodo-4'-nitrobiphenyl
-
Zinc powder
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Hydrogen chloride (or a source of acid)
-
Ethanol
-
-
Procedure:
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Dissolve 4-iodo-4'-nitrobiphenyl in ethanol in a round-bottom flask.
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Add zinc powder to the solution.
-
Slowly add hydrogen chloride while stirring.
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Reflux the reaction mixture for approximately 1 hour.
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Monitor the reaction for the disappearance of the starting material.
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After the reaction is complete, cool the mixture and filter to remove any remaining zinc.
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Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Dry the organic layer and concentrate it to obtain the crude 4-Amino-4'-iodobiphenyl.
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Purify the product, for example, by recrystallization. A 73% yield has been reported for this type of reduction.
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Applications in Research and Drug Development
Biphenyl scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in numerous therapeutic agents. The bifunctional nature of 4-Amino-4'-iodobiphenyl, with a nucleophilic amino group and an iodo group amenable to cross-coupling reactions, makes it a valuable building block in organic synthesis.
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Pharmaceutical Synthesis: The amino group can be a site for acylation, alkylation, or diazotization, while the iodo group is a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds through reactions like Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecules with potential therapeutic activities.[6] Iodinated compounds, in general, have shown antiproliferative activity against cancer cell lines.[9]
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Materials Science: Iodobiphenyl derivatives are important intermediates in the synthesis of liquid crystal materials and organic light-emitting diodes (OLEDs).[10] The rigid biphenyl core contributes to the desired molecular alignment in these applications.
Biological Activity and Signaling Pathways
While specific biological studies on 4-Amino-4'-iodobiphenyl are not extensively documented, the biological activity of its parent compound, 4-aminobiphenyl, is well-established as a human carcinogen, primarily causing bladder cancer.[7]
Carcinogenic Mechanism of 4-Aminobiphenyl (Potential Relevance)
The carcinogenicity of 4-aminobiphenyl is attributed to its metabolic activation, which leads to the formation of DNA adducts. This process can be generalized in the following workflow:
References
- 1. 4'-Iodo-(1,1'-biphenyl)-4-amine synthesis - chemicalbook [chemicalbook.com]
- 2. 4-Aminobiphenyl | 92-67-1 [chemicalbook.com]
- 3. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Iodobiphenyl, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 4-Iodobiphenyl, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. Iodinated 4,4'-Bipyridines with Antiproliferative Activity Against Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
